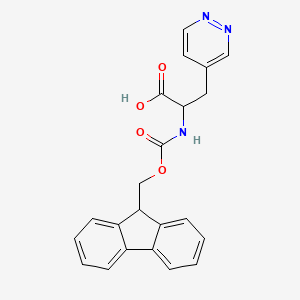

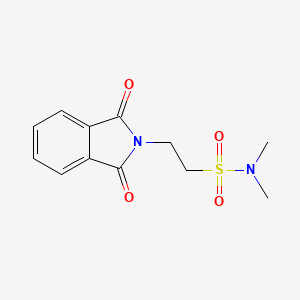

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

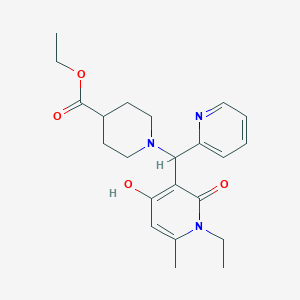

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protection and Deprotection in Synthetic Chemistry

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized for the protection of hydroxy-groups in the synthesis of complex molecules, including peptides and oligonucleotides. Its utility stems from its stability under various conditions and its ease of removal without affecting other sensitive functional groups in the molecule. This characteristic is pivotal for the stepwise construction of peptides and nucleic acid fragments, where selective deprotection is required (C. Gioeli & J. Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis (SPPS)

The Fmoc group plays a critical role in solid-phase peptide synthesis (SPPS), a methodology that has revolutionized the synthesis of peptides and small proteins. The ability to attach and detach the Fmoc group under mild conditions allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This technique has facilitated the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins, offering a versatile tool in bioorganic chemistry and drug development (G. Fields & R. Noble, 2009).

Peptide Drug Discovery

In drug discovery, the Fmoc group's ability to protect amino groups has enabled the design and synthesis of complex peptide-based drugs. By protecting reactive groups during the synthesis process, researchers can more easily manipulate peptide structures to optimize their biological activity and stability. This has led to the development of novel peptide therapeutics with enhanced specificity and efficacy for various diseases (J. Rivier et al., 1996).

Biomaterials and Hydrogels

The Fmoc group also finds application in the creation of biomaterials, including hydrogels, which are used in tissue engineering and drug delivery. The self-assembly properties of Fmoc-modified amino acids and peptides are exploited to form hydrogels with defined mechanical and biological properties. These materials can mimic the extracellular matrix, supporting cell growth and the controlled release of therapeutic agents (Kai Tao et al., 2016).

Fluorescence Imaging and Probes

Fmoc-modified compounds are also used in the development of fluorescence probes for biological imaging. By attaching fluorescent groups to peptides or other biomolecules, researchers can track the distribution and interaction of these molecules within living cells. This application is crucial for understanding cellular processes and the mechanism of action of potential therapeutics (A. Morales et al., 2010).

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPAHTMUKNZFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=NC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603911.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride](/img/structure/B2603912.png)

![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)

![tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2603925.png)

![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2603932.png)